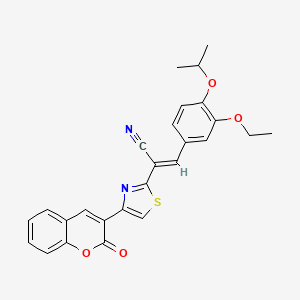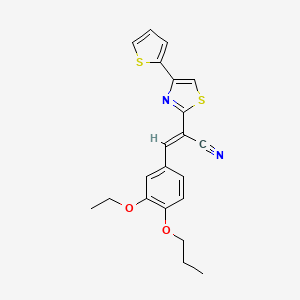
(E)-3-(3-ethoxy-4-propoxyphenyl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile
描述
(E)-3-(3-ethoxy-4-propoxyphenyl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile, also known as EPPAT, is a novel compound that has gained attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of (E)-3-(3-ethoxy-4-propoxyphenyl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer cell proliferation and survival. (E)-3-(3-ethoxy-4-propoxyphenyl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile has been shown to inhibit the activity of protein kinases, such as Akt and ERK, which are involved in cell survival and proliferation. (E)-3-(3-ethoxy-4-propoxyphenyl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
(E)-3-(3-ethoxy-4-propoxyphenyl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation and survival, induction of cell cycle arrest and apoptosis, and catalytic activity in various reactions. (E)-3-(3-ethoxy-4-propoxyphenyl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile has also been shown to have low toxicity in normal cells, making it a potential candidate for further development as a therapeutic agent.
实验室实验的优点和局限性
One advantage of (E)-3-(3-ethoxy-4-propoxyphenyl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile is its potential use as a scaffold for the development of new drugs, as it has been shown to have anticancer activity and low toxicity in normal cells. (E)-3-(3-ethoxy-4-propoxyphenyl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile also has catalytic activity in various reactions, making it a potential candidate for use in catalysis. However, one limitation of (E)-3-(3-ethoxy-4-propoxyphenyl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile is its limited availability and high cost, which may hinder its further development and application in various fields.
未来方向
There are several future directions for the research and development of (E)-3-(3-ethoxy-4-propoxyphenyl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile. One direction is the further optimization of its synthesis method to improve its yield and reduce its cost. Another direction is the development of new derivatives of (E)-3-(3-ethoxy-4-propoxyphenyl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile with improved anticancer activity and selectivity. (E)-3-(3-ethoxy-4-propoxyphenyl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile can also be studied for its potential use in other fields, such as materials science and catalysis. Overall, (E)-3-(3-ethoxy-4-propoxyphenyl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile has shown great potential in various fields and further research is needed to fully explore its applications.
科学研究应用
(E)-3-(3-ethoxy-4-propoxyphenyl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, (E)-3-(3-ethoxy-4-propoxyphenyl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile has been shown to have anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. (E)-3-(3-ethoxy-4-propoxyphenyl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile has also been studied for its potential use as a scaffold for the development of new drugs.
In materials science, (E)-3-(3-ethoxy-4-propoxyphenyl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile has been used as a building block for the synthesis of functional materials, such as fluorescent sensors and organic semiconductors. (E)-3-(3-ethoxy-4-propoxyphenyl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile has also been studied for its potential use in catalysis, as it has been shown to have catalytic activity in various reactions, including the Suzuki-Miyaura cross-coupling reaction.
属性
IUPAC Name |
(E)-3-(3-ethoxy-4-propoxyphenyl)-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S2/c1-3-9-25-18-8-7-15(12-19(18)24-4-2)11-16(13-22)21-23-17(14-27-21)20-6-5-10-26-20/h5-8,10-12,14H,3-4,9H2,1-2H3/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTSUUOGCPYXAS-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=CS3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=CS3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-ethoxy-4-propoxyphenyl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide](/img/structure/B3203039.png)
![4-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B3203061.png)
![N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide](/img/structure/B3203063.png)
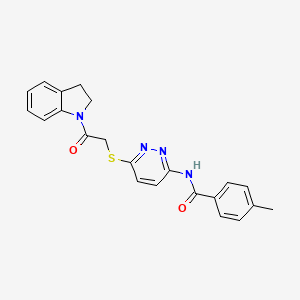

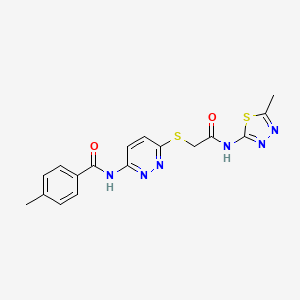
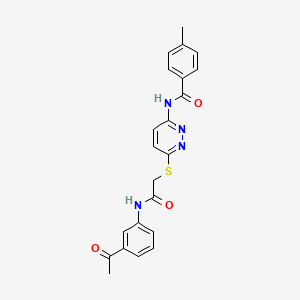
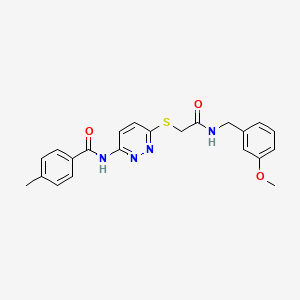

![N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-2-methylbenzo[d]thiazole-6-sulfonamide](/img/structure/B3203100.png)
![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-isopentylacetamide](/img/structure/B3203109.png)
![4-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B3203112.png)
![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(3-ethoxy-4-isopropoxyphenyl)acrylonitrile](/img/structure/B3203131.png)
